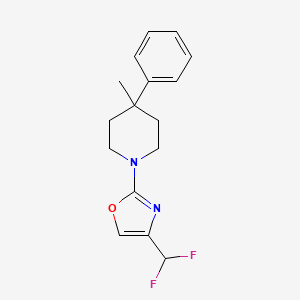![molecular formula C15H21N3O B7438530 (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone](/img/structure/B7438530.png)
(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone, also known as DMXB-A, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders.
Scientific Research Applications
(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has also been shown to improve cognitive function, enhance learning and memory, and reduce inflammation in the brain. These findings suggest that (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone may be a promising candidate for the treatment of neurological disorders.
Mechanism of Action
(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor by (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has been shown to reduce the activation of microglia, immune cells in the brain that are involved in inflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has several advantages for lab experiments. It has high potency and selectivity for the α7 receptor, which allows for precise control of receptor activation. (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone also has good solubility in water and organic solvents, which makes it easy to use in in vitro and in vivo experiments. However, (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has a relatively short half-life in the body, which may limit its effectiveness in long-term studies.
Future Directions
There are several future directions for the study of (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone. One area of research is the development of new formulations and delivery methods that can improve the bioavailability and duration of action of (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone. Another area of research is the exploration of the therapeutic potential of (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, further studies are needed to elucidate the intracellular signaling pathways that are activated by (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone and to identify potential downstream targets for therapeutic intervention.
In conclusion, (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone is a novel compound with promising potential for the treatment of various neurological disorders. Its selective agonism of the α7 nicotinic acetylcholine receptor, neuroprotective effects, and cognitive-enhancing properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
Synthesis Methods
(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-aminopyridine with 2-methyl-2-butene to form an intermediate compound, which is then reacted with 7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-amine to yield (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone. The synthesis method has been optimized to produce high yields of (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone with high purity.
properties
IUPAC Name |
(2-aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-15(2)11-4-3-7-18(12(15)9-11)14(19)10-5-6-17-13(16)8-10/h5-6,8,11-12H,3-4,7,9H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPVOCHZMQXWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCCN(C1C2)C(=O)C3=CC(=NC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7438451.png)
![N-(2-amino-2-cyclopropylethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7438458.png)
![(5S,7R)-2-(2-methoxyethyl)-N-[(4-methoxy-2-methylphenyl)methyl]-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438460.png)
![3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one](/img/structure/B7438478.png)
![2-bromo-5-[[(2S)-2-(2-chloro-4-hydroxyphenyl)-2-hydroxyethyl]sulfonylamino]benzoic acid](/img/structure/B7438480.png)

![(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
![methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B7438512.png)
![methyl (E)-5-[(3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)amino]pent-2-enoate](/img/structure/B7438525.png)
![6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7438534.png)

![4-[[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methylamino]-5H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B7438555.png)
![1-[1-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-3-hydroxypiperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B7438567.png)
![N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438573.png)